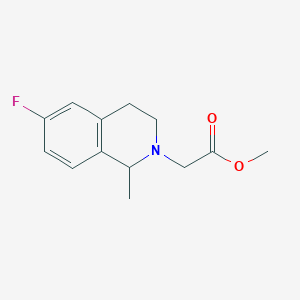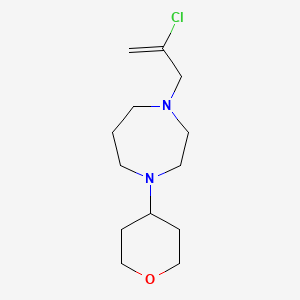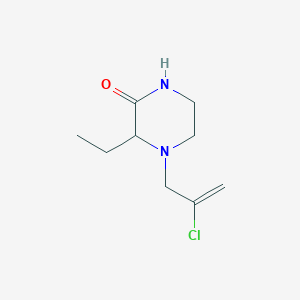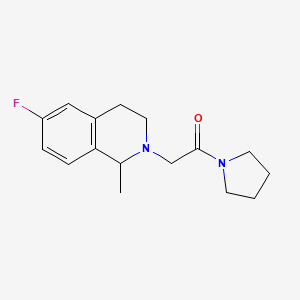
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that belongs to the class of isoquinoline alkaloids.
Mécanisme D'action
The mechanism of action of 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or signaling pathways. Further studies are needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have anti-viral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone in lab experiments include its potential as a chiral ligand in asymmetric synthesis and its anti-inflammatory and anti-cancer activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Investigation of the potential use of the compound as a therapeutic agent for cancer, inflammation, and viral infections.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Exploration of the potential use of the compound as a chiral ligand in asymmetric synthesis.
5. Investigation of the toxicological profile of the compound to determine its safety for use in humans.
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral activities make it a promising candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and toxicological profile.
Méthodes De Synthèse
The synthesis of 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline-2(1H)-one with pyrrolidine and ethyl chloroacetate. The reaction is carried out in the presence of a base and a solvent. The yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use as a chiral ligand in asymmetric synthesis.
Propriétés
IUPAC Name |
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-12-15-5-4-14(17)10-13(15)6-9-19(12)11-16(20)18-7-2-3-8-18/h4-5,10,12H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVUNUWXSAVRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CC(=O)N3CCCC3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)

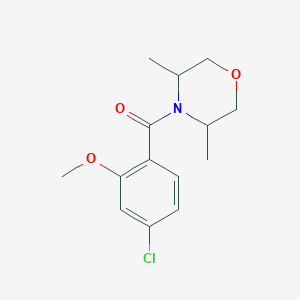

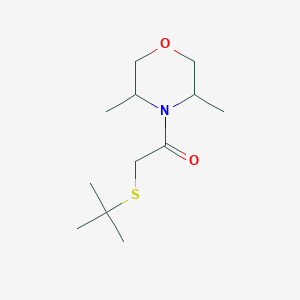



![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
